5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

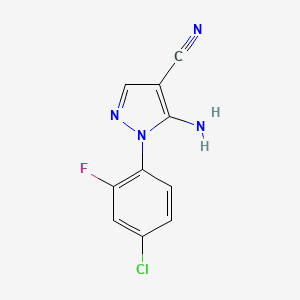

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Aplicaciones Científicas De Investigación

Anticoagulant Drug Discovery

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile has been identified as a privileged fragment for the development of Factor XIa inhibitors. Research indicates that derivatives of this compound exhibit potent inhibitory activity against Factor XIa, a key player in the coagulation cascade. For instance, a lead compound derived from similar structures demonstrated an in vitro Ki value of 90.37 nM and effective anticoagulation activity in rabbit plasma.

Anti-inflammatory Agents

The compound has shown potential as an anti-inflammatory agent through its structural similarities to other pyrazole derivatives. Studies have indicated that pyrazole compounds can inhibit key inflammatory pathways, including the p38 MAP kinase pathway. A related study synthesized a series of compounds based on the pyrazole scaffold that exhibited selective inhibition of p38 MAP kinase, which is crucial for inflammatory responses .

Synthesis of Tranquilizers

This compound serves as a key intermediate in the synthesis of tranquilizers like zolazepam. The synthetic pathway involves acylation reactions that utilize this compound to produce derivatives with sedative properties.

Mechanochemical Synthesis

Recent advancements in synthetic methodologies have highlighted the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using environmentally friendly catalysts such as silica-coated iron oxide nanoparticles. This method allows for high-yield production under mild conditions, showcasing its potential for scalable applications in pharmaceutical manufacturing .

Comparative Analysis of Related Compounds

The following table summarizes various compounds structurally related to this compound and their similarity indices:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.95 |

| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.92 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | CHClF NO | 0.77 |

| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.81 |

| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | CHClF NO | 0.79 |

This table illustrates the structural diversity within the pyrazole class and emphasizes the unique functional groups present in the target compound that may contribute to its distinct biological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazoles, including:

- Inhibition of Pro-inflammatory Cytokines : Research has shown that compounds derived from pyrazoles can significantly reduce levels of interleukin-6 and tumor necrosis factor-alpha in inflammatory models .

- Anticancer Activity : Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Lacks the fluorine atom, which may affect its biological activity.

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: Lacks the chlorine atom, potentially altering its chemical reactivity.

5-Amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile: Substitutes the fluorine atom with a methyl group, impacting its physical properties.

Uniqueness

The presence of both chlorine and fluorine atoms in 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile makes it unique, as these electron-withdrawing groups can significantly influence the compound’s reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in various chemical syntheses .

Actividad Biológica

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1416339-30-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of aminopyrazoles, known for their pharmacological potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClFN4 |

| Molecular Weight | 236.63 g/mol |

| CAS Number | 1416339-30-4 |

| Chemical Structure | Chemical Structure |

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl hydrazines with carbonitriles. Its derivatives, such as ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, have also been studied for enhanced biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against certain bacterial strains, demonstrating its potency .

Anticancer Activity

The compound has been tested against several cancer cell lines, showing promising anticancer activity. For instance:

| Cell Line | IC50 (μg/mL) |

|---|---|

| H460 (Lung cancer) | 193.93 |

| A549 (Lung cancer) | 238.14 |

| HT-29 (Colon cancer) | 274.60 |

| SMMC-7721 (Liver cancer) | 208.58 |

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. Compounds in this class have shown to reduce inflammation markers in various models .

Study on Antimicrobial Resistance

A recent study evaluated the resistance patterns of bacterial strains against pyrazole derivatives, including our compound of interest. The findings highlighted that while some strains developed resistance, the compound maintained efficacy due to its unique mechanism of action targeting bacterial biofilm formation .

Cytotoxicity Assessment in Cancer Research

In a comparative study assessing the cytotoxic effects of multiple pyrazole derivatives, this compound was found to have superior activity against HeLa and HepG2 cell lines compared to other derivatives tested . This study underscores the potential for developing targeted therapies based on this scaffold.

Propiedades

IUPAC Name |

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSQNIYRMTZVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.